C10 Bisphosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

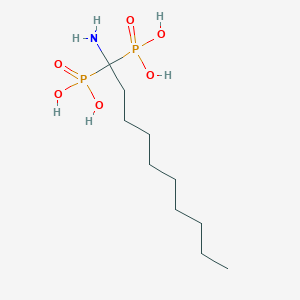

(1-amino-1-phosphonodecyl)phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO6P2/c1-2-3-4-5-6-7-8-9-10(11,18(12,13)14)19(15,16)17/h2-9,11H2,1H3,(H2,12,13,14)(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYYYYAFACTHMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(N)(P(=O)(O)O)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO6P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of C10 Bisphosphonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C10 bisphosphonates, a potent class of nitrogen-containing bisphosphonates (N-BPs), represent a cornerstone in the management of bone resorption disorders, including osteoporosis and malignancy-related bone disease. Characterized by a ten-carbon aliphatic chain in their structure, these agents, notably Zoledronate and Minodronate, exhibit high efficacy in inhibiting osteoclast function. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of C10 bisphosphonates, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase

The primary molecular target of C10 bisphosphonates, and indeed all nitrogen-containing bisphosphonates, is the enzyme Farnesyl Pyrophosphate Synthase (FPPS).[1][2][3][4][5] FPPS is a critical enzyme in the mevalonate pathway, responsible for the synthesis of isoprenoid lipids. Specifically, FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the condensation of GPP with another IPP molecule to produce farnesyl pyrophosphate (FPP).

C10 bisphosphonates are potent inhibitors of FPPS. Their chemical structure allows them to bind to the active site of FPPS, effectively blocking its catalytic activity. This inhibition leads to a depletion of intracellular FPP and its downstream product, geranylgeranyl pyrophosphate (GGPP).

Downstream Cellular Consequences in Osteoclasts

The inhibition of FPPS and the subsequent reduction in FPP and GGPP levels have profound consequences for osteoclast biology, primarily through the disruption of protein prenylation.

1. Disruption of Protein Prenylation: FPP and GGPP serve as lipid attachments for the post-translational modification of small GTP-binding proteins (GTPases), such as Ras, Rho, Rac, and Rab. This process, known as farnesylation and geranylgeranylation, is essential for the proper localization and function of these signaling proteins. By inhibiting the synthesis of these isoprenoid lipids, C10 bisphosphonates prevent the prenylation of small GTPases.

2. Impairment of Small GTPase Function: Unprenylated GTPases are unable to anchor to the cell membrane and are therefore rendered non-functional. This disrupts a multitude of cellular processes in osteoclasts that are critical for bone resorption, including:

-

Cytoskeletal organization and the formation of the ruffled border: Essential for the osteoclast to attach to the bone surface and create a sealed compartment for resorption.

-

Vesicular trafficking: Necessary for the secretion of acid and lytic enzymes onto the bone surface.

-

Cell survival signaling: Leading to the induction of apoptosis.

3. Induction of Osteoclast Apoptosis: The culmination of these cellular disruptions is the induction of programmed cell death, or apoptosis, in osteoclasts. This reduction in the number of active osteoclasts is the primary mechanism by which C10 bisphosphonates inhibit bone resorption.

Quantitative Data: FPPS Inhibition

The potency of different nitrogen-containing bisphosphonates is directly correlated with their ability to inhibit FPPS. The following table summarizes the 50% inhibitory concentrations (IC50) for several key bisphosphonates against human FPPS.

| Bisphosphonate | R² Side Chain Structure | Human FPPS IC50 (nM) |

| Zoledronate | Imidazole ring | ~3-4.1 |

| Minodronate | Imidazopyridine ring | ~3 |

| Risedronate | Pyridinyl ring | ~5.7 |

| Alendronate | Amino-butyl chain | ~260-2250 |

| Ibandronate | N-methylpentylamino group | ~25-1000 |

| Pamidronate | Amino-propyl chain | ~353-1900 |

Note: IC50 values can vary between studies depending on the specific assay conditions.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes described, the following diagrams have been generated using the DOT language.

Caption: this compound Inhibition of the Mevalonate Pathway.

Caption: Key Experimental Workflows for Studying Bisphosphonate Action.

Experimental Protocols

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of a bisphosphonate on FPPS activity.

Materials:

-

Recombinant human FPPS enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

[1-¹⁴C]Isopentenyl pyrophosphate ([¹⁴C]IPP)

-

Geranyl pyrophosphate (GPP)

-

Bisphosphonate compounds

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the bisphosphonate compound in the assay buffer.

-

In a reaction tube, combine the recombinant FPPS enzyme with the bisphosphonate dilution or vehicle control.

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a mixture of GPP and [¹⁴C]IPP.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 1M HCl).

-

Extract the radiolabeled product (farnesyl pyrophosphate) using an organic solvent (e.g., hexane or chloroform/methanol).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each bisphosphonate concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protein Prenylation Inhibition Assay

Objective: To assess the effect of a bisphosphonate on the incorporation of isoprenoid lipids into proteins in cultured cells.

Materials:

-

Osteoclasts or a suitable cell line (e.g., J774 macrophages)

-

Cell culture medium and supplements

-

Bisphosphonate compound

-

[¹⁴C]Mevalonic acid lactone

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment

-

Autoradiography film or digital imaging system

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of the bisphosphonate or vehicle control for a specified duration (e.g., 24-48 hours).

-

During the final hours of treatment, add [¹⁴C]mevalonic acid lactone to the culture medium.

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Dry the membrane and expose it to autoradiography film or an imaging system to visualize the radiolabeled (prenylated) proteins.

-

A reduction in the radioactive signal in the 21-26 kDa range (corresponding to small GTPases) indicates inhibition of protein prenylation.

Osteoclast Apoptosis Assay (TUNEL Staining)

Objective: To quantify the induction of apoptosis in osteoclasts following treatment with a bisphosphonate.

Materials:

-

Mature osteoclasts cultured on bone slices or suitable culture plates

-

Bisphosphonate compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Treat mature osteoclasts with the bisphosphonate or vehicle control for the desired time.

-

Wash the cells with PBS and fix them with the fixation solution.

-

Wash again with PBS and permeabilize the cells.

-

Perform the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI.

-

Mount the samples and visualize them using a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive (apoptotic) osteoclasts relative to the total number of osteoclasts (identified by DAPI-stained nuclei).

Bone Resorption Pit Assay

Objective: To measure the functional ability of osteoclasts to resorb bone and the inhibitory effect of bisphosphonates.

Materials:

-

Osteoclast precursor cells (e.g., bone marrow macrophages or peripheral blood mononuclear cells)

-

Osteoclast differentiation medium (containing M-CSF and RANKL)

-

Bone slices (e.g., dentin or cortical bone) or calcium phosphate-coated plates

-

Bisphosphonate compound

-

Toluidine blue stain or other methods for pit visualization

-

Light microscope with image analysis software

Procedure:

-

Place sterile bone slices or calcium phosphate-coated plates into the wells of a culture plate.

-

Seed osteoclast precursor cells onto the slices/plates.

-

Culture the cells in osteoclast differentiation medium. Add the bisphosphonate compound at various concentrations at the appropriate time point.

-

Continue the culture for a period sufficient for osteoclast differentiation and resorption to occur (e.g., 7-14 days), changing the medium as required.

-

Remove the cells from the bone slices (e.g., using sonication or cell scraping).

-

Stain the bone slices with a solution of toluidine blue, which will stain the resorption pits.

-

Wash the slices and allow them to dry.

-

Visualize the resorption pits under a light microscope.

-

Capture images and use image analysis software to quantify the total area of resorption pits.

-

Compare the resorbed area in bisphosphonate-treated cultures to that in control cultures to determine the inhibitory effect.

Conclusion

The mechanism of action of C10 bisphosphonates is a well-defined process centered on the inhibition of FPPS within the mevalonate pathway of osteoclasts. This targeted inhibition triggers a cascade of cellular events, culminating in the disruption of essential osteoclast functions and the induction of apoptosis, thereby potently inhibiting bone resorption. The quantitative data on FPPS inhibition underscores the high potency of C10 bisphosphonates like Zoledronate and Minodronate. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this important class of therapeutic agents.

References

- 1. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. How zoledronic acid improves osteoporosis by acting on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisphosphonate Inhibition of a Plasmodium Farnesyl Diphosphate Synthase and a General Method for Predicting Cell-Based Activity from Enzyme Data - PMC [pmc.ncbi.nlm.nih.gov]

C10 Bisphosphonate: A Technical Guide to its Function as a Potent and Selective Acid Sphingomyelinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid sphingomyelinase (ASM) has emerged as a significant drug target for a multitude of diseases, including cystic fibrosis, acute lung injury, and atherosclerosis. The discovery of potent and selective inhibitors of this enzyme is paramount for advancing therapeutic strategies. This technical guide provides an in-depth overview of C10 bisphosphonate, also known as 1-aminodecane-1,1-bisphosphonic acid or ARC39, a powerful and specific direct inhibitor of acid sphingomyelinase. This document details its mechanism of action, presents quantitative inhibitory data, outlines experimental protocols for assessing its activity, and visualizes the core signaling pathways and experimental workflows.

Introduction to Acid Sphingomyelinase (ASM)

Acid sphingomyelinase (ASM) is a lysosomal hydrolase that catalyzes the breakdown of sphingomyelin into ceramide and phosphorylcholine.[1] This enzymatic reaction is a critical step in cellular signaling, as the product, ceramide, is a bioactive lipid involved in a wide array of cellular processes, including apoptosis, inflammation, and cell proliferation.[2][3] ASM exists in two forms: a lysosomal variant (L-ASM) and a secretory form (S-ASM), both encoded by the SMPD1 gene.[4] Upon various stimuli, such as cellular stress or pathogen infection, ASM can translocate to the outer leaflet of the plasma membrane, where it generates ceramide, leading to the formation of ceramide-rich platforms that facilitate signal transduction.[3] Given its central role in these signaling cascades, the inhibition of ASM presents a promising therapeutic avenue for numerous pathologies.

This compound (ARC39) as a Direct ASM Inhibitor

This compound, chemically identified as 1-aminodecane-1,1-bisphosphonic acid, is a member of the bisphosphonate class of compounds. While bisphosphonates are traditionally known for their role in treating bone disorders by inhibiting osteoclast activity, certain analogues, such as this compound, have been identified as potent inhibitors of ASM.

ARC39, a specific this compound, has been shown to be a direct and selective inhibitor of both lysosomal and secretory ASM. Its mechanism of action is distinct from that of functional inhibitors of acid sphingomyelinase (FIASMAs), which indirectly inactivate the enzyme. Instead, ARC39 is believed to directly interact with the catalytic site of ASM, thereby blocking its enzymatic activity. This direct inhibition prevents the hydrolysis of sphingomyelin and the subsequent production of ceramide.

Quantitative Inhibitory Data

The potency of this compound (ARC39) and other related compounds as ASM inhibitors has been quantified in various studies. The following table summarizes key inhibitory data for easy comparison.

| Inhibitor | Target Enzyme | IC50 Value | Notes | Reference |

| This compound (ARC39) | Acid Sphingomyelinase (ASM) | 20 nM | A potent and selective direct inhibitor. | |

| Zoledronic Acid | Acid Sphingomyelinase (ASM) | 20 nM | Another potent bisphosphonate derivative and FDA-approved drug. | |

| Desipramine | Acid Sphingomyelinase (ASM) | - | An example of an indirect (functional) ASM inhibitor (FIASMA). | |

| ARC39 | Neutral Sphingomyelinase (NSM) | > 100 µM | Demonstrates high selectivity for ASM over NSM. |

Signaling Pathways

The inhibition of ASM by this compound has significant downstream effects on cellular signaling. The following diagrams, generated using the DOT language, illustrate the canonical ASM signaling pathway and the point of intervention by this compound.

Caption: The Acid Sphingomyelinase (ASM) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following section provides a detailed methodology for a common in vitro assay to determine the activity of acid sphingomyelinase and to evaluate the inhibitory potential of compounds like this compound. This protocol is a synthesis of established methods.

Acid Sphingomyelinase (ASM) Activity Assay (Colorimetric)

This assay measures ASM activity by quantifying the amount of phosphorylcholine produced from the hydrolysis of sphingomyelin.

Materials:

-

ASMase Assay Buffer I (e.g., 50 mM Tris-HCl, pH 7.4, with 0.2% Triton X-100)

-

ASMase Assay Buffer II (e.g., for reaction termination)

-

ASMase Substrate (Sphingomyelin)

-

ASMase Enzyme Mix (containing alkaline phosphatase, choline oxidase, and peroxidase)

-

Colorimetric Probe (e.g., Amplex Red or a similar H2O2-sensitive probe)

-

Choline Standard

-

Test inhibitor (e.g., this compound)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 570 nm

-

Incubator at 37°C

-

Cell lysates or purified ASM enzyme

Procedure:

-

Sample Preparation:

-

Prepare cell lysates by homogenizing cells in ice-cold ASMase Assay Buffer I.

-

Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.

-

Collect the supernatant for the assay.

-

-

Standard Curve Preparation:

-

Prepare a series of choline standards by diluting the Choline Standard in ASMase Assay Buffer I to concentrations ranging from 0 to 10 nmol/well.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add:

-

Sample Wells: 10 µL of cell lysate supernatant.

-

Inhibitor Wells: 10 µL of cell lysate supernatant pre-incubated with the desired concentration of this compound.

-

Standard Wells: 10 µL of each choline standard dilution.

-

Blank/Control Wells: 10 µL of ASMase Assay Buffer I.

-

-

Add 20 µL of ASMase Substrate to all wells except the standard curve wells.

-

Adjust the final volume in each well to 50 µL with ASMase Assay Buffer I.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Reaction Termination (if necessary):

-

Some protocols may include a step to stop the ASM reaction by adding ASMase Assay Buffer II and heating the plate.

-

-

Development Reaction:

-

Prepare a Reaction Mix by combining the ASMase Enzyme Mix and the Colorimetric Probe according to the manufacturer's instructions.

-

Add 50 µL of the Reaction Mix to all wells, including the standard curve wells.

-

-

Final Incubation:

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot the absorbance of the choline standards versus their concentration to generate a standard curve.

-

Determine the concentration of choline produced in the sample and inhibitor wells using the standard curve.

-

Calculate the ASM activity, typically expressed as nmol/hour/mg of protein.

-

For inhibitor wells, calculate the percentage of inhibition relative to the untreated sample.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for screening and characterizing ASM inhibitors like this compound.

Caption: General experimental workflow for evaluating ASM inhibitors.

Conclusion

This compound (ARC39) stands out as a highly potent and selective direct inhibitor of acid sphingomyelinase. Its ability to specifically block the catalytic activity of ASM without significantly affecting other enzymes like neutral sphingomyelinase makes it an invaluable tool for both basic research and as a lead compound in drug development. The methodologies and data presented in this guide provide a comprehensive resource for scientists and researchers aiming to investigate the role of the ASM-ceramide pathway in health and disease and to explore the therapeutic potential of its inhibition. The continued study of this compound and the development of similar direct ASM inhibitors hold great promise for the treatment of a wide range of disorders.

References

- 1. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. The unexpected role of acid sphingomyelinase in cell death and the pathophysiology of common diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of C10 Bisphosphonates: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphosphonates are a class of drugs widely used in the treatment of bone disorders characterized by excessive osteoclast-mediated bone resorption, such as osteoporosis and Paget's disease. Among these, the nitrogen-containing bisphosphonates (N-BPs) have demonstrated superior potency. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of C10 bisphosphonates, a key group of N-BPs. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of novel and more effective therapeutic agents. This document will delve into the core structural features governing their efficacy, present key quantitative data, detail essential experimental protocols for their evaluation, and visualize the underlying biological pathways.

Core Structure-Activity Relationship of C10 Bisphosphonates

The fundamental structure of a bisphosphonate consists of a P-C-P (phosphonate-carbon-phosphonate) backbone. The biological activity and physicochemical properties of these molecules are profoundly influenced by the two side chains attached to the central carbon atom, designated as R1 and R2.[1]

The P-C-P Backbone: This structural motif is crucial for the high affinity of bisphosphonates for bone mineral, particularly hydroxyapatite.[2] The P-C-P structure mimics the endogenous pyrophosphate but is resistant to enzymatic hydrolysis, contributing to its long half-life in the bone.[1]

The R1 Side Chain: The R1 side chain, along with the P-C-P backbone, is primarily responsible for the compound's affinity to bone mineral.[1] A hydroxyl group at the R1 position is a common feature in potent bisphosphonates, as it enhances binding to calcium ions in the hydroxyapatite matrix.[1]

The R2 Side Chain: The R2 side chain is the major determinant of a bisphosphonate's antiresorptive potency. For C10 bisphosphonates, the presence of a nitrogen atom within the R2 side chain dramatically increases their efficacy. This nitrogen atom is critical for the inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. The position and conformation of this nitrogen atom significantly impact the inhibitory activity.

Quantitative Data: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

The primary molecular target of nitrogen-containing bisphosphonates is FPPS. The inhibition of this enzyme disrupts the mevalonate pathway, leading to a reduction in the synthesis of isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPases, which are critical for osteoclast function and survival. The inhibitory potency of C10 bisphosphonates against FPPS is a key indicator of their antiresorptive activity.

| Bisphosphonate | R2 Side Chain Structure | FPPS Inhibition (IC50, nM) | Reference |

| Zoledronate | Imidazol-1-yl | 4.1 (final) | |

| Risedronate | 3-Pyridinyl | 5.7 (final) | |

| Alendronate | 4-Amino-1-hydroxybutylidene | 260.0 (final) | |

| Ibandronate | N-Methyl-N-pentylamino | 25 (final) | |

| Pamidronate | 3-Amino-1-hydroxypropylidene | 353.2 (final) | |

| Minodronate (YM-529) | Imidazo[1,2-a]pyridin-2-yl | Potent inhibitor |

Note: IC50 values can vary depending on the specific assay conditions. The "final" IC50 values reflect the increased potency observed after pre-incubation of the enzyme with the bisphosphonate, a characteristic of their slow, tight-binding inhibition mechanism.

Experimental Protocols

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

This assay quantifies the inhibitory effect of bisphosphonates on the activity of FPPS.

Materials:

-

Recombinant human FPPS enzyme

-

Substrates: Isopentenyl pyrophosphate (IPP) and Geranyl pyrophosphate (GPP)

-

Radioactively labeled substrate (e.g., [1-14C]IPP)

-

Bisphosphonate compounds for testing

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2 mM DTT)

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation: Purify recombinant human FPPS.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, GPP, and the test bisphosphonate at various concentrations.

-

Pre-incubation (for final IC50): For determining the final IC50, pre-incubate the enzyme with the bisphosphonate in the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding [1-14C]IPP to the reaction mixture. For initial IC50 values, add the enzyme last to a mixture containing the substrates and inhibitor.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 1M HCl).

-

Extraction of Product: Extract the radiolabeled farnesyl pyrophosphate (FPP) product using an organic solvent (e.g., hexane or chloroform/methanol).

-

Quantification: Measure the radioactivity of the extracted product using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each bisphosphonate concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Osteoclast Resorption Pit Assay

This assay assesses the ability of bisphosphonates to inhibit bone resorption by osteoclasts.

Materials:

-

Bone or dentine slices, or calcium phosphate-coated plates

-

Osteoclast precursor cells (e.g., from bone marrow or peripheral blood mononuclear cells)

-

Osteoclast differentiation medium (containing M-CSF and RANKL)

-

Bisphosphonate compounds

-

Staining solution (e.g., Toluidine Blue or Von Kossa stain)

-

Microscope with imaging software

Procedure:

-

Substrate Preparation: Place sterile bone/dentine slices or calcium phosphate-coated plates into a 96-well plate.

-

Cell Seeding and Differentiation: Seed osteoclast precursors onto the substrates and culture them in differentiation medium to induce the formation of mature osteoclasts.

-

Bisphosphonate Treatment: Once mature osteoclasts have formed, treat the cells with various concentrations of the bisphosphonate.

-

Incubation: Incubate the cultures for a period sufficient to allow for bone resorption (e.g., 24-48 hours).

-

Cell Removal: Remove the osteoclasts from the substrate by sonication or treatment with a cell lysis buffer.

-

Staining and Visualization: Stain the resorption pits on the substrate using Toluidine Blue or another suitable stain.

-

Quantification: Capture images of the resorption pits using a microscope and quantify the total resorbed area per slice or well using image analysis software.

-

Data Analysis: Compare the resorbed area in the bisphosphonate-treated groups to the control group to determine the inhibitory effect.

Osteoclast Apoptosis Assay

This assay determines the pro-apoptotic effect of bisphosphonates on osteoclasts.

Materials:

-

Mature osteoclasts

-

Bisphosphonate compounds

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide staining kit or Caspase-3 activity assay kit)

-

Flow cytometer or fluorescence microscope

Procedure (using Annexin V/PI staining):

-

Cell Culture and Treatment: Culture mature osteoclasts and treat them with different concentrations of the bisphosphonate for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Gently harvest the osteoclasts from the culture plate.

-

Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Analysis: Analyze the stained cells using a flow cytometer or visualize them with a fluorescence microscope.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Signaling Pathways and Experimental Workflows

The inhibitory action of C10 bisphosphonates on FPPS sets off a cascade of events within the osteoclast, ultimately leading to its inactivation and apoptosis. The following diagrams illustrate these key pathways and a typical experimental workflow for evaluating bisphosphonate activity.

Caption: Inhibition of FPPS by C10 bisphosphonates in the mevalonate pathway.

Caption: Downstream effects of FPPS inhibition on osteoclast function.

Caption: A typical workflow for the evaluation of C10 bisphosphonates.

Conclusion

The structure-activity relationship of C10 bisphosphonates is well-defined, with the R2 side chain, particularly the presence and positioning of a nitrogen atom, being the primary driver of their potent antiresorptive activity through the inhibition of FPPS. The quantitative data and experimental protocols provided in this guide offer a robust framework for the evaluation and development of new bisphosphonate-based therapeutics. By leveraging this understanding, researchers and drug development professionals can continue to innovate and refine this important class of drugs for the improved treatment of bone diseases.

References

An In-depth Technical Guide to the Discovery and Synthesis of C10 Bisphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of C10 bisphosphonate, also known as 1-aminodecane-1,1-bisphosphonic acid. Bisphosphonates are a class of drugs that inhibit bone resorption, with nitrogen-containing bisphosphonates (N-BPs) being particularly potent. The C10 analogue, with its extended alkyl chain, exhibits interesting biological activities, including the inhibition of acid sphingomyelinase (ASM) and likely potent inhibition of farnesyl pyrophosphate synthase (FPPS), the primary target of N-BPs. This document details the synthetic routes, mechanism of action, and available biological data for this compound, and provides detailed experimental protocols and visual diagrams of key pathways and workflows to support further research and development in this area.

Discovery and Development

The journey to the discovery of this compound is rooted in the broader history of bisphosphonate drug development. Initially synthesized in the 19th century for industrial applications, their therapeutic potential in bone metabolism disorders was recognized in the late 1960s.[1] The first generation of bisphosphonates were simple molecules with modest inhibitory effects on bone resorption.[1]

A significant breakthrough came with the introduction of an amino group into the side chain, leading to the second generation of more potent nitrogen-containing bisphosphonates (N-BPs).[1] It was discovered that the presence of a nitrogen atom in the alkyl chain dramatically enhances the antiresorptive potency of these compounds.[2] This led to the development of clinically important drugs like pamidronate and alendronate.

Further research into the structure-activity relationships of N-BPs explored the impact of the alkyl chain length on biological activity. While excessively long chains were found to be detrimental in some cases, the exploration of long-chain aminobisphosphonates continued.[3] The this compound, 1-aminodecane-1,1-bisphosphonic acid, emerged from this line of investigation. More recently, this specific long-chain bisphosphonate has been identified as a potent and selective inhibitor of acid sphingomyelinase (ASM), indicating its potential therapeutic applications beyond bone disorders, such as in inflammatory lung diseases and atherosclerosis.

Synthesis of this compound (1-Aminodecane-1,1-bisphosphonic Acid)

The synthesis of 1-aminoalkyl-1,1-bisphosphonic acids can be achieved through several routes, with the reaction of nitriles or amides with phosphorus-containing reagents being a common and effective method. A one-pot synthesis starting from the corresponding nitrile is an efficient approach.

Synthetic Pathway Overview

A general and practical one-pot synthesis for 1-aminoalkyl-1,1-bisphosphonic acids involves the hydrolysis of a nitrile to the corresponding carboxylic acid in situ, followed by bisphosphonation in the same solvent.

Experimental Protocol: One-Pot Synthesis from Decanenitrile

This protocol is adapted from a similar, well-documented procedure for the synthesis of risedronic acid from its corresponding nitrile.

Materials:

-

Decanenitrile

-

Aqueous Methanesulfonic Acid (MSA) (85%)

-

Phosphorus Trichloride (PCl₃)

-

Phosphorous Acid (H₃PO₃)

-

Deionized Water

-

Methanol

Procedure:

-

Hydrolysis: To a reaction vessel equipped with a stirrer and a condenser, add decanenitrile and aqueous methanesulfonic acid. Heat the mixture to 95-100 °C and maintain for 8-10 hours to ensure complete hydrolysis to decanoic acid.

-

Bisphosphonation: Cool the reaction mixture to 60-65 °C. Cautiously add phosphorous acid, followed by the slow addition of phosphorus trichloride over a period of 30-45 minutes, maintaining the temperature below 70 °C. Stir the mixture at this temperature for 5-6 hours.

-

Hydrolysis of Intermediates: Cool the reaction mass to room temperature and then slowly and carefully quench the reaction by adding pre-cooled deionized water, ensuring the temperature does not exceed 50 °C. After the addition is complete, heat the mixture to reflux (around 95-100 °C) and maintain for 15-20 hours to hydrolyze the phosphonated intermediates.

-

Isolation and Purification: Cool the reaction mixture to 50 °C and add methanol to precipitate the crude product. Stir for 2 hours, then cool to room temperature. Filter the solid, wash with methanol, and dry under vacuum to yield 1-aminodecane-1,1-bisphosphonic acid. Further purification can be achieved by recrystallization from hot water.

Mechanism of Action

The biological effects of nitrogen-containing bisphosphonates are primarily attributed to their inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.

The Mevalonate Pathway and FPPS Inhibition

The mevalonate pathway is responsible for the synthesis of cholesterol and isoprenoid precursors, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are crucial for various cellular functions, including cytoskeletal organization and cell survival.

By inhibiting FPPS, N-BPs prevent the synthesis of FPP and GGPP. This disruption of protein prenylation in osteoclasts, the cells responsible for bone resorption, leads to their inactivation and apoptosis, thereby reducing bone loss.

Inhibition of Acid Sphingomyelinase

In addition to FPPS inhibition, 1-aminodecane-1,1-bisphosphonic acid has been identified as a potent and direct inhibitor of acid sphingomyelinase (ASM). ASM is a lysosomal enzyme that hydrolyzes sphingomyelin to ceramide, a bioactive lipid involved in various signaling pathways, including apoptosis and inflammation. The inhibition of ASM by this compound presents a distinct mechanism of action that could be exploited for therapeutic interventions in diseases characterized by elevated ASM activity.

Biological Activity and Data

The biological activity of this compound has been evaluated against different targets. The available quantitative data is summarized below.

Table 1: Inhibitory Activity of this compound and Analogues

| Compound | Target Enzyme | Organism/Cell Line | IC₅₀ | Reference |

| 1-Aminodecane-1,1-bisphosphonic Acid (ARC39) | Acid Sphingomyelinase (ASM) | In vitro | 20 nM | |

| 1-Fluorononylidene-1,1-bisphosphonic Acid (C9 analogue) | Farnesyl Pyrophosphate Synthase (FPPS) | Toxoplasma gondii | 30 nM |

Conclusion and Future Directions

This compound (1-aminodecane-1,1-bisphosphonic acid) is a long-chain aminobisphosphonate with significant biological activity. Its synthesis can be efficiently achieved through a one-pot reaction from decanenitrile. The primary mechanism of action for its antiresorptive effects is likely the potent inhibition of farnesyl pyrophosphate synthase in the mevalonate pathway, a hallmark of nitrogen-containing bisphosphonates. Furthermore, its recently discovered potent inhibition of acid sphingomyelinase opens up new avenues for its therapeutic application in a broader range of diseases.

Future research should focus on several key areas:

-

Determination of Human FPPS IC₅₀: Quantifying the inhibitory potency of 1-aminodecane-1,1-bisphosphonic acid against human FPPS is crucial for a complete understanding of its biological profile.

-

In Vivo Efficacy Studies: Preclinical studies are needed to evaluate the in vivo efficacy and safety of this compound for both bone disorders and conditions related to elevated ASM activity.

-

Pharmacokinetic and Pharmacodynamic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its further development as a therapeutic agent.

-

Exploration of ASM-Related Therapeutic Targets: Further research into the role of ASM inhibition by this compound in various disease models could uncover novel therapeutic applications.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound. The detailed protocols and pathway diagrams serve as practical tools to facilitate ongoing and future research in this promising area of medicinal chemistry.

References

Beyond Acid Sphingomyelinase: A Technical Guide to the Cellular Targets of C10 Bisphosphonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular targets of C10 bisphosphonate (1-aminodecane-1,1-bisphosphonic acid) beyond its known inhibitory effects on acid sphingomyelinase (ASM). While ASM is a recognized target, a significant body of evidence points to the mevalonate pathway, specifically the enzyme Farnesyl Pyrophosphate Synthase (FPPS), as a primary site of action for nitrogen-containing bisphosphonates, a class to which this compound belongs. Inhibition of this critical enzyme disrupts the synthesis of essential isoprenoids, leading to downstream effects on protein prenylation and the function of small GTPases, which are pivotal in numerous cellular signaling pathways.

Farnesyl Pyrophosphate Synthase: A Key Target in the Mevalonate Pathway

Nitrogen-containing bisphosphonates are potent inhibitors of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2] FPPS catalyzes the synthesis of farnesyl pyrophosphate (FPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). FPP is a precursor for the synthesis of various essential molecules, including cholesterol, heme, and coenzyme Q10. Crucially, FPP is also a substrate for the synthesis of geranylgeranyl pyrophosphate (GGPP).[2]

The inhibitory action of nitrogen-containing bisphosphonates on FPPS leads to a depletion of both FPP and GGPP.[2] This reduction in isoprenoid lipids has significant downstream consequences, most notably the impairment of protein prenylation.

While a specific IC50 value for this compound's inhibition of FPPS was not found in the reviewed literature, the table below presents the IC50 values for other nitrogen-containing bisphosphonates against human FPPS, providing a comparative context for the potential potency of this compound.

Table 1: Inhibitory Concentration (IC50) of Various Nitrogen-Containing Bisphosphonates on Human Farnesyl Pyrophosphate Synthase (FPPS)

| Bisphosphonate | R2 Side Chain | FPPS IC50 (nM) |

|---|---|---|

| Zoledronate | Imidazol-1-yl | 2.5 |

| Risedronate | 3-pyridinyl | 3.9 |

| Ibandronate | N-methyl-N-pentyl | 16 |

| Alendronate | 4-aminobutyl | 460 |

| Pamidronate | 3-aminopropyl | 500 |

Note: Data compiled from various sources. The potency of bisphosphonates against FPPS is highly dependent on the structure of the R2 side chain.

Disruption of Protein Prenylation: The Downstream Consequence

The depletion of FPP and GGPP due to FPPS inhibition directly impacts the post-translational modification of a large number of signaling proteins, a process known as prenylation.[3] Prenylation involves the covalent attachment of farnesyl or geranylgeranyl moieties to cysteine residues at the C-terminus of target proteins, such as small GTPases from the Ras, Rho, and Rac families. This lipid modification is essential for the proper membrane localization and function of these proteins. The loss of geranylgeranylated proteins, in particular, is considered a major contributor to the biological effects of nitrogen-containing bisphosphonates.

Table 2: Key Small GTPases Affected by Inhibition of Protein Prenylation

| GTPase Family | Key Members | Primary Function | Consequence of Impaired Prenylation |

|---|---|---|---|

| Rho | RhoA, RhoB, RhoC | Cytoskeletal dynamics, cell adhesion, cell motility, apoptosis | Disruption of actin cytoskeleton, impaired cell migration, induction of apoptosis |

| Rac | Rac1, Rac2, Rac3 | Cell proliferation, membrane ruffling, superoxide production | Inhibition of cell growth, altered cell morphology |

| Ras | H-Ras, K-Ras, N-Ras | Cell growth, differentiation, survival | Dysregulation of cell signaling pathways |

Impact on Rho GTPase Signaling Pathway

The failure to prenylate Rho family GTPases leads to their accumulation in the cytosol in an inactive, GDP-bound state. This prevents their interaction with downstream effector proteins, thereby disrupting a multitude of signaling cascades that regulate critical cellular processes.

Caption: this compound Inhibition of FPPS and Downstream Rho GTPase Signaling.

Experimental Protocols

Farnesyl Pyrophosphate Synthase (FPPS) Activity Assay

This protocol describes a non-radioactive, colorimetric assay to measure the activity of recombinant FPPS and its inhibition by compounds like this compound. The assay measures the amount of inorganic pyrophosphate (PPi) released during the enzymatic reaction.

Materials:

-

Recombinant human FPPS

-

Isopentenyl pyrophosphate (IPP)

-

Geranyl pyrophosphate (GPP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT

-

Inorganic Pyrophosphatase

-

PiPer™ Phosphate Assay Kit (or similar malachite green-based phosphate detection reagent)

-

This compound (or other inhibitors)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Dilute recombinant human FPPS to the desired concentration in Assay Buffer.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Create a dilution series of the inhibitor.

-

-

Reaction Setup:

-

In a 96-well microplate, add 10 µL of the inhibitor dilution (or solvent control) to each well.

-

Add 20 µL of the diluted FPPS enzyme to each well and pre-incubate for 15 minutes at 37°C.

-

-

Initiation of Reaction:

-

Prepare a substrate mix containing IPP (final concentration 10 µM) and GPP (final concentration 10 µM) in Assay Buffer.

-

To start the reaction, add 20 µL of the substrate mix to each well.

-

-

Enzymatic Reaction and PPi Hydrolysis:

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and hydrolyze the released PPi to inorganic phosphate (Pi) by adding 10 µL of Inorganic Pyrophosphatase (0.5 U/mL) to each well. Incubate for an additional 10 minutes at 37°C.

-

-

Phosphate Detection:

-

Add 150 µL of the PiPer™ Phosphate Assay Reagent to each well.

-

Incubate at room temperature for 20-30 minutes to allow color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 650 nm using a microplate reader.

-

Construct a standard curve using known concentrations of phosphate.

-

Calculate the concentration of Pi produced in each reaction.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for the Farnesyl Pyrophosphate Synthase (FPPS) Activity Assay.

In Vitro Protein Prenylation Inhibition Assay

This protocol details a method to assess the inhibition of protein geranylgeranylation in cell lysates treated with this compound. The assay utilizes a biotin-conjugated geranyl pyrophosphate analogue (Biotin-GPP) and recombinant Geranylgeranyltransferase I (GGTase-I) to label unprenylated proteins, which are then detected by western blot.

Materials:

-

Cell line (e.g., J774 macrophages)

-

This compound

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM DTT, and protease inhibitor cocktail

-

Recombinant human Geranylgeranyltransferase I (GGTase-I)

-

Biotin-Geranyl Pyrophosphate (Biotin-GPP)

-

SDS-PAGE gels and western blotting apparatus

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate for HRP

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for 24-48 hours. Include an untreated control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse them in Cell Lysis Buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

In Vitro Prenylation Reaction:

-

In a microcentrifuge tube, combine:

-

50 µg of cell lysate protein

-

5 µL of 10x GGTase-I Reaction Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 50 mM DTT)

-

1 µg of recombinant GGTase-I

-

1 µM Biotin-GPP

-

Nuclease-free water to a final volume of 50 µL.

-

-

Incubate the reaction mixture at 37°C for 1 hour.

-

-

SDS-PAGE and Western Blotting:

-

Stop the reaction by adding 5x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins on a 12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Detection of Biotinylated Proteins:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a chemiluminescent substrate and visualize the biotinylated proteins using an imaging system. An increase in the signal in treated cells compared to control indicates the accumulation of unprenylated proteins.

-

References

- 1. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric non-bisphosphonate FPPS inhibitors identified by fragment-based discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Vivo Effects of C10 Bisphosphonate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphosphonates are a class of drugs widely recognized for their potent inhibition of osteoclast-mediated bone resorption. Their therapeutic applications span a range of skeletal disorders, including osteoporosis, Paget's disease, and cancer-associated bone disease. The pharmacological activity of bisphosphonates is critically influenced by the structure of their side chains. This technical guide focuses on the anticipated in vivo effects of a C10 bisphosphonate, a derivative with a ten-carbon alkyl chain, in animal models.

Due to a lack of direct experimental data on a specific this compound, this guide extrapolates its expected properties from comprehensive structure-activity relationship (SAR) studies conducted on a series of alkylbisphosphonates. These studies have established a clear, albeit complex, correlation between the length of the alkyl side chain and the compound's biological activity, including its efficacy in inhibiting bone resorption and its potential anti-tumor effects.

This document provides a detailed overview of the presumed mechanism of action, extrapolated quantitative data on efficacy, relevant experimental protocols, and visual representations of key pathways and workflows to support further research and development in this area.

Mechanism of Action

Bisphosphonates, structurally similar to endogenous pyrophosphate, exhibit a high affinity for hydroxyapatite, the mineral component of bone. This property leads to their accumulation at sites of active bone remodeling. While non-nitrogen-containing bisphosphonates are metabolized by osteoclasts into cytotoxic ATP analogs, the more potent nitrogen-containing bisphosphonates (N-BPs), which would include an amino-C10-bisphosphonate, act by inhibiting farnesyl diphosphate synthase (FPPS).[1] FPPS is a key enzyme in the mevalonate pathway, which is essential for the synthesis of cholesterol and isoprenoid lipids.[1]

The inhibition of FPPS in osteoclasts disrupts the post-translational modification (prenylation) of small GTP-binding proteins, such as Ras, Rho, and Rac. These proteins are crucial for maintaining the osteoclast's cytoskeleton, ruffled border formation, and overall resorptive function. Disruption of these processes ultimately leads to osteoclast inactivation and apoptosis, thereby reducing bone resorption.[2]

The length of the alkyl chain in N-BPs significantly influences their inhibitory potency against FPPS.[3] Studies have demonstrated a parabolic relationship between alkyl chain length and anti-resorptive activity, with potency increasing up to a certain chain length before declining.[3] This suggests an optimal fit within the enzyme's binding pocket.

Data Presentation: Quantitative In Vivo Effects

The following tables summarize quantitative data on the in vivo effects of alkylbisphosphonates, with data for this compound being extrapolated based on established structure-activity relationships.

Table 1: Inhibition of Bone Resorption by N-Alkyl Aminomethylenebisphosphonates in a Rat Model

| Compound (Alkyl Chain) | In Vivo Bone Resorption Inhibition (ED50, µg P/kg, s.c.) |

| Methyl (C1) | >100 |

| Ethyl (C2) | 50 |

| Propyl (C3) | 10 |

| Butyl (C4) | 2 |

| Pentyl (C5) | 0.5 |

| Hexyl (C6) | 1 |

| Heptyl (C7) | 5 |

| Decyl (C10) (Extrapolated) | >10 (Decreased Potency) |

Data for C1-C7 are derived from structure-activity relationship studies. The extrapolated data for C10 is based on the observed parabolic trend where potency decreases with longer alkyl chains beyond an optimal length (pentyl in this series).

Table 2: Anti-Tumor Activity of Polyoxometalate-Bisphosphonate Complexes in a Mouse Xenograft Model

| Bisphosphonate Ligand Chain Length | In Vitro IC50 Growth Inhibition (µM) | In Vivo Tumor Volume Reduction (vs. Zoledronate) |

| C0 (Zoledronate) | ~5 | - |

| C6 | ~5 | Not Reported |

| C8 | ~5 | Not Reported |

| C10 (Extrapolated) | >5 (Potentially Reduced Activity) | Likely Reduced |

Data for C0, C6, and C8 are from a study on polyoxometalate-bisphosphonate complexes, which noted a decrease in the effect of complexation on IC50 with increasing chain length. The extrapolated data for C10 suggests a continued trend of potentially reduced anti-cancer activity with further chain elongation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of bisphosphonate effects in vivo. The following protocols are based on established animal models used in bisphosphonate research.

In Vivo Model of Bone Resorption Inhibition

Principle: This model assesses the ability of a test compound to inhibit stimulated bone resorption in thyroparathyroidectomized (TPTX) rats. The removal of the parathyroid and thyroid glands creates a state of low bone turnover. Bone resorption is then induced by administering parathyroid hormone (PTH) or a vitamin D analog. The inhibitory effect of the bisphosphonate is quantified by measuring the change in serum calcium levels.

Experimental Workflow:

-

Animal Model: Male Sprague-Dawley rats (approx. 150-200g).

-

Surgical Procedure: Thyroparathyroidectomy (TPTX) is performed 48 hours prior to the start of the experiment.

-

Compound Administration: The this compound is administered via subcutaneous (s.c.) or intravenous (i.v.) injection at various doses.

-

Induction of Hypercalcemia: One hour after compound administration, rats are injected subcutaneously with a hypercalcemic agent, such as parathyroid hormone (PTH) or 1,25-dihydroxyvitamin D3.

-

Blood Sampling: Blood samples are collected at baseline (pre-treatment) and at regular intervals (e.g., 6, 12, and 24 hours) post-induction of hypercalcemia.

-

Biochemical Analysis: Serum calcium concentrations are determined using a colorimetric assay.

-

Data Analysis: The percentage inhibition of the hypercalcemic response is calculated for each dose group compared to a vehicle-treated control group. The ED50 (the dose required to achieve 50% inhibition) is then determined.

Animal Model of Cancer-Induced Bone Disease

Principle: This model evaluates the efficacy of a bisphosphonate in preventing the formation of osteolytic lesions and reducing tumor burden in bone. This is often achieved by inoculating tumor cells that are known to metastasize to bone into an animal model.

Experimental Workflow:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for human tumor cell xenografts.

-

Tumor Cell Inoculation: Human breast cancer cells (e.g., MDA-MB-231) or prostate cancer cells (e.g., PC-3) are injected either directly into the tibia or via intracardiac injection to induce bone metastases.

-

Treatment Regimen: The this compound is administered prophylactically (starting before or at the time of tumor cell inoculation) or therapeutically (after the establishment of bone metastases). Dosing can be daily, weekly, or as a single dose, depending on the pharmacokinetic profile of the compound.

-

Monitoring of Bone Lesions: The development and progression of osteolytic lesions are monitored weekly using non-invasive imaging techniques such as X-ray or micro-computed tomography (µCT).

-

Assessment of Tumor Burden: Tumor burden in the bone can be quantified using bioluminescence imaging (if tumor cells are engineered to express luciferase) or by histological analysis at the end of the study.

-

Histomorphometric Analysis: At the termination of the experiment, bones are harvested for histological analysis to assess osteoclast number, osteoclast surface, and tumor area.

-

Data Analysis: The effects of the this compound on osteolytic lesion area, tumor burden, and histomorphometric parameters are compared between the treated and vehicle control groups.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of a nitrogen-containing this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo assessment of this compound.

Conclusion

While direct experimental evidence for a this compound is not yet available in the public domain, structure-activity relationship studies of alkylbisphosphonates provide a strong basis for predicting its in vivo effects. The extrapolated data suggest that a this compound may exhibit reduced potency in bone resorption inhibition compared to analogs with shorter alkyl chains, such as those with five to seven carbons. Similarly, its anti-tumor activity may also be attenuated.

The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to design and execute in vivo studies to definitively characterize the pharmacological and toxicological profile of C10 bisphosphonates. Such studies are essential to validate the extrapolated data and to determine the potential therapeutic utility of this specific compound in bone diseases and oncology. Further investigation into the pharmacokinetics and biodistribution of long-chain bisphosphonates will also be critical to understanding their unique biological properties.

References

- 1. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

C10 Bisphosphonates in Inflammatory Lung Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of C10 bisphosphonates, with a focus on clodronate, in the research of inflammatory lung diseases. It covers their mechanism of action, key experimental findings, and detailed protocols for their application in preclinical studies.

Core Concepts: Bisphosphonates and Macrophage Depletion

Bisphosphonates are a class of drugs primarily used to treat bone disorders. However, nitrogen-containing bisphosphonates (N-BPs) have been shown to have effects beyond the skeleton, particularly on cells of the monocyte-macrophage lineage.[1][2][3][4][5] Clodronate, a dichloromethylene bisphosphonate, is a prominent example used extensively in research to deplete macrophages in various tissues, including the lungs. When encapsulated in liposomes, clodronate is efficiently phagocytosed by macrophages. Inside the cell, the liposomes are disrupted, releasing the clodronate which then induces apoptosis. This selective depletion of macrophages allows researchers to investigate their role in the pathogenesis of inflammatory lung diseases.

Mechanism of Action: Inhibition of the Mevalonate Pathway

Nitrogen-containing bisphosphonates exert their effects by inhibiting farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway. This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification of small GTPases, a process known as prenylation. The inhibition of FPP synthase leads to a build-up of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) and prevents the prenylation of proteins like Rab GTPases. This disruption of normal cellular processes in macrophages can lead to apoptosis and also modulate their inflammatory responses. Interestingly, this inhibition of the mevalonate pathway in alveolar macrophages can enhance the immune response to bacterial endotoxins, leading to increased production of cytokines and chemokines.

Signaling Pathway: N-BP Action in Alveolar Macrophages

Caption: Inhibition of the mevalonate pathway in alveolar macrophages by nitrogen-containing bisphosphonates.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from studies utilizing clodronate liposomes to investigate inflammatory lung disease models.

Table 1: Macrophage Depletion in Rodent Lungs Following Clodronate Liposome Administration

| Animal Model | Administration Route | Dosage/Concentration | Time Point | Depletion Efficiency | Reference |

| Naïve Mice | Intranasal | 100 µl of CL-LIP | 48 hours | 60-80% reduction in airway macrophages | |

| Naïve Mice | Intranasal | Not specified | 72 hours | Significant reduction in alveolar macrophages | |

| Male Lewis Rats | Intratracheal | Clodronate-liposomes in HBSS | 3 days | Not explicitly quantified, but effective depletion implied |

Table 2: Effects of Macrophage Depletion on Lung Injury and Inflammation

| Lung Injury Model | Animal Model | Key Findings | Quantitative Change | Reference |

| Influenza Virus Infection (BJx109 strain) | Mice | Exacerbated virus replication, severe airway inflammation, pulmonary edema, and vascular leakage. | Not specified | |

| Ischemia-Reperfusion Injury | Male Lewis Rats | Aggravated lung injury, decreased dynamic airway compliance, increased airway resistance, and increased neutrophil recruitment. | 4/6 experiments terminated early due to severe injury in clodronate group vs. 0/6 in control (p < 0.05) | |

| LPS-induced Lung Inflammation | DBA/1J Mice | Reduced infiltrating macrophages, neutrophils, and inflammatory mediators. | Not specified | |

| Pneumococcal Infection | Mice | Increased lung bacterial burdens. | Significant increase in CFU at 24 hours post-infection |

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of clodronate liposomes for macrophage depletion in the lungs.

Preparation of Clodronate Liposomes (CL-LIP)

-

Materials:

-

Clodronate (disodium salt)

-

Phosphatidylcholine

-

Cholesterol

-

Phosphate-buffered saline (PBS) or saline

-

Chloroform

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Sterile, pyrogen-free glassware

-

-

Protocol:

-

Dissolve phosphatidylcholine and cholesterol in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Hydrate the lipid film with a solution of clodronate in PBS or saline by gentle rotation.

-

The resulting suspension of multilamellar vesicles is then sized by extrusion through polycarbonate membranes to create unilamellar liposomes of a defined size.

-

Remove non-encapsulated clodronate by dialysis or centrifugation.

-

Control liposomes (saline-loaded liposomes, SL-LIP) are prepared in the same manner, but with PBS or saline instead of the clodronate solution.

-

In Vivo Macrophage Depletion in a Mouse Model

-

Animal Model: C57BL/6 or other appropriate mouse strain.

-

Materials:

-

Clodronate liposomes (CL-LIP)

-

Saline-loaded liposomes (SL-LIP) or PBS as controls

-

Isoflurane or other suitable anesthetic

-

Micropipette

-

-

Protocol:

-

Lightly anesthetize the mice with isoflurane.

-

Administer 100 µl of CL-LIP intranasally to each mouse.

-

Administer an equivalent volume of SL-LIP or PBS to control groups.

-

The macrophage depletion is typically effective 48 to 72 hours post-administration.

-

For longer-term studies, repeated administrations may be necessary (e.g., every 72 hours).

-

Experimental Workflow: Macrophage Depletion Study

Caption: A typical experimental workflow for studying the role of macrophages in inflammatory lung disease using clodronate liposomes.

The Role of the Inflammasome

The inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18 into their mature, active forms. The NLRP3 inflammasome is particularly important in lung inflammation and can be activated by a variety of stimuli, including pathogens and danger-associated molecular patterns (DAMPs). Given that nitrogen-containing bisphosphonates can enhance the inflammatory response of macrophages, it is plausible that they may modulate inflammasome activity. The accumulation of unprenylated proteins following mevalonate pathway inhibition may act as an intracellular stress signal that primes or activates the inflammasome, leading to the observed increase in cytokine release.

Logical Relationship: N-BP, Mevalonate Pathway, and Inflammasome

Caption: A proposed logical relationship between N-BP action, the mevalonate pathway, and inflammasome activation in lung inflammation.

Conclusion and Future Directions

The use of C10 bisphosphonates, particularly clodronate liposomes, has been instrumental in elucidating the critical role of alveolar macrophages in the initiation and progression of inflammatory lung diseases. The mechanism of action, centered on the inhibition of the mevalonate pathway, provides a molecular basis for both macrophage depletion and the modulation of their inflammatory phenotype. Future research should focus on further dissecting the downstream effects of mevalonate pathway inhibition on inflammasome activation and other innate immune signaling pathways. Additionally, exploring the therapeutic potential of modulating macrophage activity with bisphosphonates, rather than complete depletion, could open new avenues for the treatment of inflammatory lung conditions. The surprising clinical findings of reduced pneumonia risk with systemic bisphosphonate use warrant further mechanistic investigation in preclinical models.

References

- 1. Bisphosphonate drugs have actions in the lung and inhibit the mevalonate pathway in alveolar macrophages | eLife [elifesciences.org]

- 2. Bisphosphonate drugs have actions in the lung and inhibit the mevalonate pathway in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

The Role of C10 Bisphosphonate (Alendronate) in Cystic Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a multi-systemic genetic disorder resulting from mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. While the primary manifestations of CF are in the respiratory and digestive systems, chronic inflammation and malabsorption contribute to a significant secondary complication: CF-related bone disease (CFBD), characterized by low bone mineral density and an increased risk of fractures. Alendronate, a C10 aminobisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption and has been investigated as a therapeutic agent to mitigate CFBD. This technical guide provides an in-depth overview of the role of alendronate in CF studies, focusing on its effects on bone metabolism, potential immunomodulatory properties, and its impact on microbial factors relevant to CF.

Alendronate and Bone Metabolism in Cystic Fibrosis

The primary application of alendronate in the context of cystic fibrosis has been to address the prevalent issue of osteoporosis and low bone mineral density.[1][2] Chronic inflammation, poor nutrition, and corticosteroid use in CF patients contribute to an imbalance in bone remodeling, favoring resorption over formation.[3] Alendronate effectively counteracts this by inhibiting farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway within osteoclasts, leading to apoptosis of these bone-resorbing cells and a subsequent increase in bone density.[4][5]

Quantitative Data from Clinical Trials

Several clinical trials have evaluated the efficacy of alendronate in improving bone mineral density (BMD) in adult CF patients. The data from these studies are summarized in the table below for comparative analysis.

| Trial/Study | Dosage | Duration | Patient Population | Primary Outcome Measure | Results (Alendronate Group) | Results (Control Group) | p-value |

| Aris et al. (2004) | 10 mg/day, orally | 1 year | 48 adult CF patients | Mean % change in lumbar spine BMD | +4.9 ± 3.0% | -1.8 ± 4.0% | p ≤ 0.001 |

| Aris et al. (2004) | 10 mg/day, orally | 1 year | 48 adult CF patients | Mean % change in femur BMD | +2.8 ± 3.2% | -0.7 ± 4.7% | p = 0.003 |

| Papaioannou et al. (2008) | 70 mg once weekly, orally | 1 year | 56 adult CF patients | Mean % change in lumbar spine BMD | +5.20 ± 3.67% | -0.08 ± 3.93% | p < 0.001 |

| Papaioannou et al. (2008) | 70 mg once weekly, orally | 1 year | 56 adult CF patients | Mean % change in total hip BMD | +2.14 ± 3.32% | -1.3 ± 2.70% | p < 0.001 |

Experimental Protocols

-

Objective: To determine the efficacy of daily oral alendronate in improving bone mineral density in adults with cystic fibrosis.

-

Study Population: 48 adult patients with CF and low bone density.

-

Intervention:

-

Treatment Group (n=24): 10 mg alendronate orally per day for 1 year.

-

Placebo Group (n=24): Identical placebo orally per day for 1 year.

-

All participants received 1,000 mg of calcium carbonate and 800 IU of cholecalciferol daily.

-

-

Outcome Measures:

-

Primary: Percentage change in lumbar spine bone mineral density (BMD) after 1 year, as measured by dual-energy X-ray absorptiometry (DXA).

-

Secondary: Percentage change in femur BMD and levels of urine N-telopeptide, a bone resorption marker.

-

-

Statistical Analysis: Comparison of mean percentage changes in BMD between the two groups using appropriate statistical tests.

-

Objective: To assess the efficacy, tolerability, and safety of once-weekly oral alendronate in adults with CF and low bone mass.

-

Study Population: 56 adult CF patients with a bone mineral density T-score of < -1.0.

-

Intervention:

-

Treatment Group: 70 mg alendronate orally once weekly for 12 months.

-

Control Group: Identical placebo orally once weekly for 12 months.

-

All participants received 1,000 mg of calcium and 800 IU of vitamin D daily.

-

-

Outcome Measures:

-

Primary: Mean percentage change in lumbar spine BMD after 12 months.

-

Secondary: Percentage change in total hip BMD, number of new vertebral fractures, and changes in quality of life.

-

-

Statistical Analysis: Comparison of absolute percentage changes in BMD between the two groups.

Signaling Pathway: Alendronate's Mechanism of Action in Osteoclasts

The following diagram illustrates the established mechanism by which alendronate inhibits osteoclast function.

Caption: Alendronate inhibits FPPS in the mevalonate pathway, disrupting protein prenylation and inducing osteoclast apoptosis.

Immunomodulatory Effects of Alendronate in the Context of Cystic Fibrosis

Beyond its effects on bone, emerging evidence suggests that alendronate may possess immunomodulatory properties that could be relevant to the chronic inflammation characteristic of cystic fibrosis. The findings, however, are complex and sometimes contradictory.

In Vitro and In Vivo Evidence of Immunomodulation

The following table summarizes key findings on the immunomodulatory effects of alendronate from various studies.

| Study | Model System | Key Findings | Implication for Cystic Fibrosis |

| Kim et al. (2013) | Mouse model of allergic airway inflammation | Alendronate suppressed airway eosinophilia and attenuated the production of Th2 (IL-4, IL-5, IL-13) and Th17 (IL-17) cytokines. | Potential to dampen the exaggerated inflammatory response in the CF lung. |

| Reinisch et al. (1998) | Human peripheral blood mononuclear cells (in vitro) | Alendronate increased the production of pro-inflammatory cytokines: IL-1β, TNF-α, and IFN-γ. | Could potentially exacerbate inflammation, highlighting a need for further investigation in the CF context. |

| He et al. (2003) | RAW 264.7 macrophage cell line (in vitro) | Alendronate enhanced LPS-induced secretion of IL-1β, IL-6, and TNF-α. | Suggests a pro-inflammatory potential in the presence of bacterial products, which are abundant in the CF airway. |

Hypothetical Signaling Pathway of Alendronate's Immunomodulatory Effects

The precise mechanisms of alendronate's immunomodulatory effects are not fully elucidated. The following diagram presents a hypothetical workflow based on current understanding.

Caption: Alendronate exhibits dual immunomodulatory effects, potentially enhancing pro-inflammatory cytokine release from macrophages while suppressing T-helper cell responses.

Alendronate and Pseudomonas aeruginosa

Pseudomonas aeruginosa is a key pathogen in CF lung disease, known for its ability to form biofilms that are resistant to antibiotics. The direct effect of alendronate on this bacterium is an area of nascent research.

In Vitro Studies on Bisphosphonates and Biofilm Formation

| Study | Bacterium | Key Findings | Relevance to Cystic Fibrosis |

| Kos et al. (2015) | Pseudomonas aeruginosa, Staphylococcus aureus | Bisphosphonates (pamidronate) increased bacterial adhesion and biofilm formation on hydroxyapatite. | While focused on bone infections, this raises questions about potential interactions with bacteria in other environments. |

| Drago et al. (2017) | Staphylococcus aureus, Staphylococcus epidermidis | Alendronate displayed anti-biofilm activity, especially when combined with bioactive glass. | Suggests a potential for anti-biofilm properties that warrants further investigation against P. aeruginosa. |

| Anonymous Surveillance Study | Pseudomonas aeruginosa | P. aeruginosa was found to be sensitive to alendronate. | Indicates a potential for direct antibacterial activity, though the context and concentration are not specified. |

Experimental Workflow for Assessing Alendronate's Effect on P. aeruginosa Biofilm